![molecular formula C13H10Br2O4S2 B3048757 Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- CAS No. 18086-96-9](/img/structure/B3048757.png)
Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-
Overview
Description
Benzene is a colorless liquid that was first discovered by Michael Faraday in 1825. It is an organic chemical compound with the molecular formula C6H6. The benzene molecule is composed of six carbon atoms joined in a planar ring with one hydrogen atom attached to each .
Molecular Structure Analysis
Benzene has a planar molecular structure with a ring of six carbon atoms. This ring is conjugated, meaning it has alternating single and double bonds which are responsible for its aromatic properties . The specific molecular structure of “Benzene, 1,1’-[(dibromomethylene)bis(sulfonyl)]bis-” is not available in the sources I have access to.Chemical Reactions Analysis
Benzene undergoes substitution reactions rather than addition reactions due to its aromaticity. Some of the common reactions of benzene include nitration, sulfonation, halogenation, Friedel-Crafts alkylation, and acylation .Physical And Chemical Properties Analysis
Benzene is a colorless liquid with a characteristic odor. It is less dense than water and is slightly soluble in water. It is used primarily as a precursor to the manufacture of chemicals with more complex structure .Scientific Research Applications
Crystallography
Dibromobis(phenylsulfonyl)methane has been used in crystallographic studies . The compound’s structure has been analyzed using X-ray diffraction, providing valuable data on bond lengths and angles .
Deuteration
The compound has been used in site-selective deuteration at the α-position of enals . This process involves a hydrogen–deuterium exchange (HDE) method via a Michael-retro-Michael pathway . The method allows for high yielding and high level deuterium incorporation .
Synthesis of Olefins
Dibromobis(phenylsulfonyl)methane has been used in the synthesis of olefins . An effective dehydrochlorination of bis(phenylsulfonyl)alkane to prepare alkene building blocks has been developed . The elimination together with double bond migration results in a variety of β,γ-unsaturated bis(phenylsulfonyl)olefins in good yields with only E geometry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[benzenesulfonyl(dibromo)methyl]sulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O4S2/c14-13(15,20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVFRADLELXFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(S(=O)(=O)C2=CC=CC=C2)(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360363 | |
Record name | Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- | |
CAS RN |
18086-96-9 | |
Record name | Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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